molecular formula C13H12N2O B1324220 6-(4-Cyanophenyl)-6-oxohexanenitrile CAS No. 898767-51-6

6-(4-Cyanophenyl)-6-oxohexanenitrile

Cat. No.: B1324220
CAS No.: 898767-51-6
M. Wt: 212.25 g/mol
InChI Key: NYMMMHHOYAIIQO-UHFFFAOYSA-N
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Description

6-(4-Cyanophenyl)-6-oxohexanenitrile is a nitrile-containing organic compound featuring a 4-cyanophenyl group attached to a six-carbon chain with a ketone and terminal nitrile moiety. This structure confers unique electronic properties due to the electron-withdrawing cyano group, making it relevant in medicinal chemistry, particularly as a dual-acting inhibitor targeting HIV-1 RNase H and integrase (IN) enzymes . Its synthesis typically involves substitution reactions at the para position of the benzene ring, as evidenced by its role in generating analogs for antiviral studies . The compound’s balanced dual inhibitory activity (IC₅₀: 1.77 µM for RNase H; 1.18 µM for IN) positions it as a promising scaffold for antiretroviral drug development .

Properties

IUPAC Name

4-(5-cyanopentanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-9-3-1-2-4-13(16)12-7-5-11(10-15)6-8-12/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMMMHHOYAIIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642227
Record name 4-(5-Cyanopentanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-51-6
Record name 4-Cyano-ε-oxobenzenehexanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Cyanopentanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Cyanophenyl)-6-oxohexanenitrile typically involves the reaction of 4-cyanobenzaldehyde with a suitable nitrile compound under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by dehydration to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Cyanophenyl)-6-oxohexanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

6-(4-Cyanophenyl)-6-oxohexanenitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is utilized in the production of advanced materials, including liquid crystals and high-performance polymers.

Mechanism of Action

The mechanism of action of 6-(4-Cyanophenyl)-6-oxohexanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For instance, its reduction to primary amines may enable it to interact with enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects: Para vs. Meta Substitution

The position of substituents on the phenyl ring significantly impacts biological activity:

  • Para-substituted analogs (e.g., compound 79 with 4-cyanophenyl) exhibit balanced dual inhibition of RNase H and IN but lower selectivity for individual enzymes (IC₅₀RNase H/IC₅₀IN ratio = 1.5) .
  • Meta-substituted analogs demonstrate higher selectivity but variable potency. For example: Compound 80 (3-cyanophenyl) showed reduced dual activity compared to para-substituted 79 . Compound 82 (3-cyanophenyl with a modified core structure) outperformed the para-substituted analog 83 (4-cyanophenyl) in inhibitory activity, highlighting the influence of the core molecular framework on substituent effects .

Substituent Group Effects: Cyano vs. Other Functional Groups

  • Cyano vs. Pyrimidyl: Compound 81 (5-pyrimidyl substituent) exhibited enhanced activity over 4-cyanophenyl analogs, suggesting that nitrogen-rich heterocycles improve target binding .
  • Cyano vs. Bromo: The bromo-substituted analog, 6-(4-bromophenyl)-6-oxohexanenitrile (CAS 61719-38-8), shares structural similarity but replaces the cyano group with bromine. While direct activity data is unavailable, bromine’s weaker electron-withdrawing nature may reduce binding affinity compared to cyano derivatives .

Biological Activity

Overview

6-(4-Cyanophenyl)-6-oxohexanenitrile, also known by its CAS number 898767-51-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H10N2O
  • Molecular Weight : 214.23 g/mol
  • Functional Groups : Nitrile, ketone, aromatic ring

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing cellular signaling pathways.

  • Target Proteins : Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation and survival.
  • Mode of Action : The compound likely disrupts the signaling pathways by binding to the active sites of these enzymes, leading to altered gene expression and cellular responses.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound shows moderate absorption characteristics, which can be enhanced by formulation strategies.
  • Distribution : It is distributed throughout the body via blood circulation, with potential accumulation in tissues due to its lipophilicity.
  • Metabolism : Metabolic studies indicate that cytochrome P450 enzymes may play a role in the biotransformation of this compound into less active metabolites.
  • Excretion : Primarily excreted through renal pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In vitro Studies :
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
    • Results : The compound exhibited significant cytotoxic effects at concentrations ranging from 10 to 50 µM, inducing apoptosis as evidenced by increased caspase activity and DNA fragmentation.
  • In vivo Studies :
    • Animal Models : Xenograft models in mice demonstrated tumor growth inhibition when treated with the compound at doses of 20 mg/kg.
    • Mechanism : The observed anticancer effect is linked to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins.

Anti-inflammatory Activity

Research indicates potential anti-inflammatory effects:

  • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Case Study : In a model of induced inflammation in rats, treatment with this compound resulted in reduced paw edema and inflammatory cell infiltration.

Data Table of Biological Activities

Activity TypeModel/MethodConcentration/DoseResults
AnticancerMCF-7 Cell Line10 - 50 µMInduced apoptosis (increased caspase)
AnticancerHeLa Cell Line10 - 50 µMSignificant cytotoxicity
In vivo AnticancerMouse Xenograft20 mg/kgTumor growth inhibition
Anti-inflammatoryRat Paw Edema ModelNot specifiedReduced inflammation

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